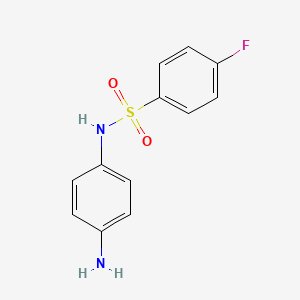

N-(4-aminophenyl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-aminophenyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring substituted with an amino group and a fluorine atom, making it a unique structure with potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+4-Aminophenylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The amino group in N-(4-aminophenyl)-4-fluorobenzenesulfonamide can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: N-(4-acylaminophenyl)-4-fluorobenzenesulfonamide

Oxidation: 4-fluorobenzenesulfonic acid derivatives

Reduction: this compound derivatives with reduced functional groups

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-aminophenyl)-4-fluorobenzenesulfonamide has garnered attention for its potential as an antimicrobial agent . The sulfonamide group is known for inhibiting bacterial growth by interfering with folic acid synthesis, essential for bacterial survival. The compound acts primarily by inhibiting the enzyme dihydropteroate synthase , crucial in the folate biosynthetic pathway.

Case Study: Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. In vitro studies showed clear zones of inhibition when these compounds were tested against bacterial cultures, confirming their potential as effective antibacterial agents .

Biological Research

In biological studies, this compound is utilized to explore its interactions with various biological molecules. It serves as a valuable tool in understanding enzyme inhibition mechanisms and the modulation of biochemical pathways.

Industrial Applications

In the industrial sector, this compound is used in the production of dyes, pigments, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of N-(4-aminophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, leading to the disruption of folic acid synthesis in bacteria. This inhibition ultimately results in the bacteriostatic effect of the compound.

Comparación Con Compuestos Similares

- N-(4-aminophenyl)benzenesulfonamide

- N-(4-aminophenyl)-4-chlorobenzenesulfonamide

- N-(4-aminophenyl)-4-methylbenzenesulfonamide

Comparison: N-(4-aminophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, stability, and binding affinity to molecular targets compared to its non-fluorinated analogs. This makes it a valuable compound for developing new drugs and chemical intermediates.

Actividad Biológica

N-(4-aminophenyl)-4-fluorobenzenesulfonamide, often referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H11FN2O2S with a molecular weight of approximately 266.29 g/mol. The compound features a sulfonamide group that is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Target Enzymes and Pathways

This compound primarily acts as an enzyme inhibitor. The sulfonamide group can interact with dihydropteroate synthase (DHPS), an enzyme critical in the folate biosynthetic pathway in bacteria. By inhibiting this enzyme, the compound effectively disrupts the synthesis of folate, leading to bacterial cell death.

Biochemical Interactions

The compound's action mechanism involves:

- Electrophilic Substitution Reactions : The amino group can undergo electrophilic substitutions, enhancing its reactivity with various biological targets.

- Inhibition of Enzyme Activity : It has shown potential in modulating the activity of specific enzymes involved in inflammatory and immune responses, particularly in autoimmune conditions .

Biological Activity and Therapeutic Applications

This compound has been investigated for several biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Antiviral Properties :

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of DHPS, showcasing its potential as a lead compound for developing new antibiotics.

- Cell Culture Experiments : In vitro studies using A549 cells (lung epithelial cells) showed that the compound reduced viral mRNA levels significantly when tested against influenza viruses, indicating its potential as an antiviral agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains a fluorine atom; sulfonamide group | Antimicrobial and anti-inflammatory |

| Sulfanilamide | Classic sulfonamide structure | Antibacterial |

| Trimethoprim | Pyrimidine derivative | Antibacterial; inhibits DHFR |

This table illustrates how this compound compares with other related compounds regarding structure and biological activity.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMPABCBSLHARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.